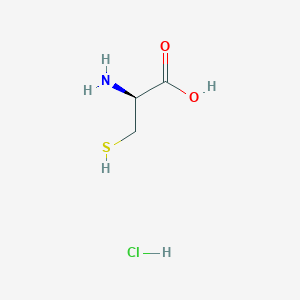
D-Cysteine hydrochloride
Descripción general
Descripción
D-Cysteine hydrochloride is a thiol-containing non-essential amino acid. It is the D-enantiomer of cysteine, which means it is a mirror image of the naturally occurring L-cysteine. This compound is often used in various biochemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Cysteine hydrochloride can be synthesized through several methods. One common method involves the use of D-cysteine, which is then treated with hydrochloric acid to form this compound. The process typically involves:
D-Cysteine Ion Exchange Resin Purification: This step ensures the high optical purity of D-cysteine.
Hydrogen Chloride Gas Salifying: D-cysteine is treated with hydrogen chloride gas to form the hydrochloride salt.
Crystallization: The resulting solution is crystallized to obtain this compound monohydrate.
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The use of ion exchange resins and controlled crystallization processes ensures the production of high-purity this compound suitable for pharmaceutical and biochemical applications.
Análisis De Reacciones Químicas
Types of Reactions: D-Cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in D-cysteine can be oxidized to form cystine, a disulfide-linked dimer.
Reduction: Cystine can be reduced back to cysteine using reducing agents like dithiothreitol or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides or other electrophiles can react with the thiol group under basic conditions.
Major Products:
Oxidation: Cystine
Reduction: Cysteine
Substitution: Various substituted cysteine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
D-Cysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of glutathione, an important antioxidant.
Medicine: Investigated for its potential neuroprotective effects and its role in the synthesis of various pharmaceuticals.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of peptides and proteins
Mecanismo De Acción
D-Cysteine hydrochloride exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as a precursor for the synthesis of glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense. The thiol group can also interact with various enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
L-Cysteine: The naturally occurring enantiomer of cysteine, widely found in proteins.
DL-Cysteine: A racemic mixture of D- and L-cysteine.
Cystine: The oxidized dimer form of cysteine.
Comparison:
D-Cysteine vs. L-Cysteine: While both enantiomers have similar chemical properties, D-cysteine is less common in nature and is often used in specific research applications due to its unique stereochemistry.
D-Cysteine vs. DL-Cysteine: DL-cysteine is a mixture of both enantiomers and does not exhibit the same optical purity as D-cysteine.
D-Cysteine vs. Cystine: Cystine is formed by the oxidation of two cysteine molecules and has different biochemical properties compared to the monomeric cysteine
D-Cysteine hydrochloride stands out due to its specific stereochemistry, making it valuable in various specialized applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32443-99-5 | |
| Record name | D-Cysteine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32443-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Cysteine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32443-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















